molecular formula C17H22N2O B1443774 1-Benzhydrylpiperazine hydrate CAS No. 1588441-06-8

1-Benzhydrylpiperazine hydrate

Cat. No. B1443774
M. Wt: 270.37 g/mol
InChI Key: VHSDFUFIRZBPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Benzhydrylpiperazine hydrate involves the use of allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines . The synthesized compounds were further screened for in vitro ACE inhibitor and antimicrobial activities .


Molecular Structure Analysis

The molecular structure of 1-Benzhydrylpiperazine hydrate is determined by its molecular formula C17H22N2O . The compound crystallizes in the P2 1 and the P2 1 /c space groups of the monoclinic system .


Physical And Chemical Properties Analysis

1-Benzhydrylpiperazine hydrate is a solid compound with a molecular weight of 270.37 .

Scientific Research Applications

Applications in Drug Development and Pharmacology

Research in the field of pharmacology often explores the development of new drugs and the improvement of existing medications. For instance, studies on benzodiazepines, such as lorazepam, focus on understanding their pharmacokinetic properties, therapeutic efficacy, and potential for treating conditions like anxiety and epilepsy [B. Ameer & D. Greenblatt, 1981; P. Wolf, 2011]. Additionally, the exploration of benzothiazepines highlights the importance of chemical structure in drug efficacy and safety, emphasizing the role of seven-membered heterocyclic compounds in medicinal chemistry [N. Dighe et al., 2015].

Advances in Analytical Methods

The development of advanced analytical methods, such as simultaneous differential scanning calorimetry and Fourier-transform infrared microspectroscopy (DSC-FTIR), enables rapid assessment of the chemical stability of pharmaceutical compounds. This technique is crucial for ensuring the quality and efficacy of drugs throughout their shelf life and can be applied to a wide range of compounds, including dipeptide drugs [Shan-yang Lin & Shun-Li Wang, 2012].

Environmental and Food Safety Applications

In the context of environmental and food safety, research into the detection of chemical agents, including drugs, in various matrices is essential. For example, bioanalytical procedures for detecting drugs in hair have been developed to address drug-facilitated crimes, showcasing the importance of sensitive and specific analytical techniques in forensic and environmental science [P. Kintz, 2007].

Safety And Hazards

1-Benzhydrylpiperazine hydrate is harmful if swallowed . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product .

Future Directions

1-Benzhydrylpiperazine hydrate has been used in the synthesis of new 1,4-disubstituted piperazine derivatives, which were further screened for in vitro ACE inhibitor and antimicrobial activities . This suggests potential future directions in the development of new drugs for cardiovascular diseases and antimicrobial therapies .

properties

IUPAC Name

1-benzhydrylpiperazine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2.H2O/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19;/h1-10,17-18H,11-14H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSDFUFIRZBPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydrylpiperazine hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzhydrylpiperazine hydrate
Reactant of Route 2
Reactant of Route 2
1-Benzhydrylpiperazine hydrate
Reactant of Route 3
Reactant of Route 3
1-Benzhydrylpiperazine hydrate
Reactant of Route 4
Reactant of Route 4
1-Benzhydrylpiperazine hydrate
Reactant of Route 5
Reactant of Route 5
1-Benzhydrylpiperazine hydrate
Reactant of Route 6
Reactant of Route 6
1-Benzhydrylpiperazine hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.